molecular formula C24H29NO3S B4541798 N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide

Cat. No. B4541798
M. Wt: 411.6 g/mol
InChI Key: ZJHLCUZKQGDIIC-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals studied for various applications, including antimicrobial and potential pharmaceutical applications. The interest in such compounds stems from their unique structural features and the resulting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, hydrolysis, and cyclization processes. For example, the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate reacts with mercapto acetic acid in the presence of zinc chloride in dioxane forms ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, which on hydrolysis affords related compounds (Spoorthy et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as 1H NMR, IR, Mass spectral data, and elemental analysis. These studies provide detailed insights into the molecular geometry, including bond lengths, angles, and dihedral angles, essential for understanding the compound's reactivity and properties (Mukhtar et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically include reductive cyclization using sodium dithionite as a reductive cyclizing agent, demonstrating the versatility and reactivity of these compounds. The reactivity is further illustrated by their ability to form stable crystalline structures through hydrogen bonding and other non-covalent interactions (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties, including crystal habits and polymorphism, significantly impact the compound's biological properties. Studies on related compounds have shown that the habitus of crystals can affect their biological activity, emphasizing the importance of crystal structure in the development of pharmaceutical agents (Ukrainets et al., 2019).

Chemical Properties Analysis

The chemical properties, such as electrophilicity and the ability to form dimers through hydrogen bonding, are critical for understanding the compound's reactivity and potential applications. Analyses based on density functional theory (DFT) and atoms in molecules (AIM) theory have provided insights into the compound's reactivity, including dimer formation and resonance-assisted hydrogen bonding (Singh et al., 2013).

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry often involves the development and characterization of novel compounds for various applications. For example, studies have explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which involve reactions with compounds bearing similarities to "N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide". These reactions are significant for creating analogues with potential antimicrobial activity and for understanding the structural basis of their biological activity (Spoorthy et al., 2021).

Pharmacological Applications

Compounds structurally related to "N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide" have been evaluated for various pharmacological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate how modifications in chemical structure can lead to significant biological properties, including potential anti-cancer effects (Deady et al., 2003).

Material Science Applications

In the field of materials science, the synthesis and properties of novel compounds can lead to the development of materials with unique characteristics. For example, carboxylate-assisted acylamide metal–organic frameworks (MOFs) have been studied for their thermostability and luminescence properties, showcasing the versatility of carboxamide-based compounds in creating functional materials (Sun et al., 2012).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3S/c1-7-24(3,4)17-9-10-18-19(14-29-22(18)13-17)23(26)25-15(2)16-8-11-20(27-5)21(12-16)28-6/h8-15H,7H2,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHLCUZKQGDIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide
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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide
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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide
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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide
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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
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N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide

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